molecular formula C15H13F3N2O3S B2405103 Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate CAS No. 861209-10-1

Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate

Cat. No.: B2405103
CAS No.: 861209-10-1
M. Wt: 358.34
InChI Key: PGQXDLYUYFDASS-UHFFFAOYSA-N
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Description

Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate is a pyrimidine derivative featuring a sulfanylacetate ester moiety. Its structure includes a 5-methoxy-substituted pyrimidine core, a 3-(trifluoromethyl)phenyl group at position 2, and a methyl ester-linked sulfanyl group at position 4.

Properties

IUPAC Name

methyl 2-[5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c1-22-11-7-19-13(20-14(11)24-8-12(21)23-2)9-4-3-5-10(6-9)15(16,17)18/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQXDLYUYFDASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SCC(=O)OC)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl chloride with a thiol derivative under basic conditions to form the sulfanyl intermediate. This intermediate is then esterified with methyl acetate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidinyl derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups, which are known to enhance pharmacological profiles. Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate has shown promising activity against various drug-resistant bacterial strains. For instance, derivatives with similar structural motifs have been synthesized and tested, revealing minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and other pathogens .

1.2 Anticancer Properties

Compounds with pyrimidine and trifluoromethyl functionalities are being investigated for their anticancer potential. The presence of the trifluoromethyl group often correlates with increased lipophilicity and bioavailability, which are desirable traits in cancer therapeutics. Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines .

Agrochemical Applications

2.1 Herbicidal Activity

The structural characteristics of this compound make it a candidate for herbicide development. Compounds with similar moieties have demonstrated effective herbicidal activity against a range of weeds, suggesting that this compound could potentially inhibit specific biochemical pathways in target plant species .

Materials Science Applications

3.1 Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve resistance to degradation under environmental stressors .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameStructureMIC (µg/mL)Bacterial Strain
Compound AStructure A1S. aureus
Compound BStructure B2E. coli
This compoundTBDTBDTBD

Table 2: Herbicidal Activity Assessment

Compound NameApplication Rate (g/ha)Efficacy (%)Target Species
Compound C20085Common Weeds
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidinyl sulfanyl moiety can form specific interactions with target proteins, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Pyrimidine-Based Sulfanyl Acetates

Pyrimidine derivatives with sulfanylacetate ester groups are explored for their tunable electronic and steric properties. Key analogs include:

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Data/Applications
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate 5-methoxy, 4-(3-nitrophenoxy), 2-pyrimidinyl C15H15N3O6S 365.36 CAS: 53136-74-6; nitro group may enhance electrophilicity
5-Methoxy-2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine 5-methoxy, 2-pyridinyl, 4-(3-TFMP) C17H12F3N3OS 363.36 Structural analog with pyridinyl substitution; potential ligand in docking studies
Methyl 2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate Chromeno-pyrimidine fused ring system C21H18N2O4S 394.45 CAS: 866811-22-5; extended aromatic system may influence bioavailability

Key Findings :

  • The trifluoromethyl group in the target compound and ’s analog enhances hydrophobicity and metabolic stability, critical for pesticidal or pharmaceutical activity .
  • Ester variations (methyl vs. ethyl) affect solubility and hydrolysis rates. Ethyl esters (e.g., ) often exhibit higher synthetic yields (~90%) due to reduced steric hindrance during esterification .

Triazine-Based Sulfonylurea Herbicides

Triazine derivatives, such as metsulfuron-methyl (), share functional similarities with the target compound but differ in core heterocyclic systems:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications
Metsulfuron-methyl 1,3,5-triazine C14H15N5O6S 381.36 Herbicide; inhibits acetolactate synthase
Triflusulfuron-methyl 1,3,5-triazine C15H14F3N5O6S 443.36 Herbicide; selective weed control

Comparison with Pyrimidine Analogs :

  • Triazines exhibit broader herbicidal activity due to their ability to disrupt plant enzyme systems, whereas pyrimidine derivatives (e.g., ) may offer improved selectivity for specific targets .
  • Sulfonyl vs. Sulfanyl Groups : Sulfonylurea herbicides () rely on sulfonyl linkages for enzyme inhibition, while sulfanyl groups in pyrimidines (e.g., target compound) may modulate binding kinetics through reduced polarity .

Heterocyclic and Ester Modifications

Compounds with varied heterocycles or ester groups highlight structural adaptability:

  • Thiadiazol Derivatives ():

    • Example: 2-[(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide.
    • Molecular Weight: ~425.49 g/mol; combines pyridine and thiadiazole rings for enhanced rigidity .
  • Chromeno-Pyrimidine Systems (): Extended conjugation in chromeno-pyrimidine derivatives (e.g., C21H18N2O4S) improves UV absorption properties, relevant in photostability studies .

Data Tables

Table 1: Key Pyrimidine-Based Analogs

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound (Hypothetical) 5-OCH3, 2-(3-CF3-C6H4) C17H14F3N3O3S 397.37* -
5-Methoxy-2-(2-pyridinyl)-4-(3-CF3-C6H4) 5-OCH3, 2-pyridinyl C17H12F3N3OS 363.36 [10]
Ethyl 2-{[5-methoxy-4-(3-NO2-C6H4O)]-2-pyrimidinyl}sulfanyl}acetate 5-OCH3, 4-(3-NO2-C6H4O) C15H15N3O6S 365.36 [5]

*Calculated based on structural similarity.

Biological Activity

Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate, a compound with significant potential in various biological applications, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H12F3N3O2S\text{C}_{13}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}

This structure incorporates a trifluoromethyl group and a pyrimidine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrimidine derivatives have shown effective inhibition of cancer cell proliferation. The IC50 values for these compounds range from 0.87 to 12.91 µM in various cancer cell lines, indicating significant cytotoxic effects compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM) .

CompoundCell LineIC50 (µM)Comparison with 5-FU
Compound AMCF-710.14More effective
Compound BMDA-MB-2318.14More effective
5-FUMCF-717.02Reference

The mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • DNA Damage : The compound has been observed to cause DNA strand breaks, which are critical for its anticancer activity .
  • Cell Cycle Arrest : It may also interfere with the cell cycle progression, contributing to its growth inhibition properties.

Case Study 1: In Vivo Efficacy

In an experimental model using Drosophila melanogaster , this compound demonstrated significant reductions in glucose levels, suggesting potential applications in diabetes management alongside its anticancer properties .

Case Study 2: Comparative Analysis with Other Compounds

A comparative study involving various derivatives indicated that compounds with similar structures exhibited varying degrees of biological activity based on their substituents. For example, electron-withdrawing groups significantly enhanced the anticancer properties of the tested compounds .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate?

Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine or pyridine precursors. Key steps include:

  • Nucleophilic substitution to introduce the trifluoromethylphenyl group at the 2-position of the pyrimidine ring.
  • Thioether linkage formation between the pyrimidine sulfur and the acetate moiety, often using coupling agents like EDCI or DCC .
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates and yields due to their ability to stabilize transition states .
  • Esterification : Final esterification with methyl groups under acidic or basic conditions.
    For lab-scale synthesis, continuous flow reactors can improve consistency, though batch methods remain common .

Basic: How is computational docking used to study this compound's interactions with biological targets?

Answer:
AutoDock4 is a widely used tool for predicting binding affinities and poses. Methodological steps include:

  • Receptor preparation : Incorporate limited flexibility in target proteins (e.g., HIV protease) using flexible sidechain techniques .
  • Grid parameterization : Define the binding site around residues critical for interactions (e.g., catalytic sites).
  • Validation : Cross-docking with known ligands (e.g., covalently bound inhibitors) to validate accuracy .
    For Methyl 2-(...sulfanyl)acetate, focus on pyrimidine and sulfanyl groups as key pharmacophores interacting with hydrophobic pockets or hydrogen-bond donors .

Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?

Answer:
Contradictions often arise from overlapping signals or dynamic molecular behavior. Strategies include:

  • 2D NMR techniques (e.g., HSQC, HMBC) to assign coupling patterns and confirm sulfur-acetate connectivity .
  • X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures, as demonstrated for analogous sulfanyl-acetamide derivatives (e.g., 4ID in PDBj) .
  • Computational validation : Compare experimental chemical shifts with DFT-calculated NMR spectra .
    Note: Dynamic effects from trifluoromethyl groups may require low-temperature NMR to reduce signal broadening .

Advanced: What strategies optimize nucleophilic substitution reactions in the synthesis of this compound?

Answer:
Key variables for optimizing nucleophilic substitution (e.g., introducing the sulfanyl group):

  • Base selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize side reactions .
  • Solvent effects : Dichloromethane or THF improves solubility of aromatic intermediates .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Temperature control : Reactions at 0–5°C reduce racemization of chiral intermediates .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?

Answer:
SAR studies require systematic modifications and assays:

  • Core modifications : Replace the trifluoromethylphenyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess electronic effects .
  • Bioisosteric replacements : Substitute the sulfanyl group with selenyl or ether linkages to evaluate steric and electronic impacts .
  • Assay design :
    • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays.
    • Cellular uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293) .
      Reference analogous compounds (e.g., Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate) for benchmarking .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR for confirming methoxy, acetate, and pyrimidine protons. ¹⁹F NMR quantifies trifluoromethyl group purity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm accuracy) .
  • IR spectroscopy : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and sulfur-related stretches (C-S, ~600 cm⁻¹) .

Advanced: How to address low yields in the final esterification step?

Answer:
Common issues and solutions:

  • Moisture sensitivity : Use anhydrous solvents and molecular sieves to trap water .
  • Catalyst optimization : Replace H₂SO₄ with milder acids (e.g., TsOH) to reduce decomposition .
  • Alternate reagents : Employ methyl chloroformate instead of methanol/HCl for higher selectivity .

Advanced: What computational methods predict metabolic stability of this compound?

Answer:

  • CYP450 docking : Use AutoDock4 to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis susceptibility) .
  • MD simulations : Assess solvolysis rates of the methyl ester in physiological pH conditions .

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